The compound with the molecular formula C18H22ClNO7S is known as Clopidogrel Bisulfate, a thienopyridine derivative that acts as an antiplatelet agent. It is primarily used to prevent blood clots in patients with cardiovascular diseases. Clopidogrel is classified as a prodrug, meaning it requires metabolic activation to exert its therapeutic effects. The compound is synthesized from various precursors and has been extensively studied for its efficacy and safety in clinical settings.
Clopidogrel Bisulfate is classified under the category of antithrombotic agents. It works by inhibiting platelet aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and stroke. The compound is available in various formulations, including tablets and injectable forms, and is often prescribed in conjunction with aspirin for enhanced antiplatelet effects.
The synthesis of Clopidogrel Bisulfate involves several key steps:
Clopidogrel Bisulfate has a complex molecular structure characterized by:
Clopidogrel undergoes various chemical reactions, particularly during its metabolic activation:
Clopidogrel exerts its antiplatelet effects by selectively inhibiting the adenosine diphosphate (ADP) receptor P2Y12 on platelets. This inhibition prevents platelet activation and aggregation, significantly reducing the risk of thrombus formation.
Clopidogrel Bisulfate has significant applications in medicine:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8